3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde

Description

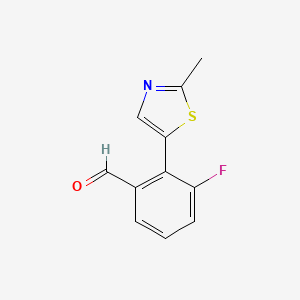

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde (CAS: 2092377-91-6) is a fluorinated aromatic aldehyde with a molecular formula of C₁₁H₈FNOS and a molecular weight of 221.25 g/mol . Its structure features a benzaldehyde core substituted at the 2-position with a 2-methyl-1,3-thiazol-5-yl group and at the 3-position with fluorine. The aldehyde functional group makes it a reactive intermediate for further synthetic modifications, such as condensations or nucleophilic additions .

Properties

Molecular Formula |

C11H8FNOS |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde |

InChI |

InChI=1S/C11H8FNOS/c1-7-13-5-10(15-7)11-8(6-14)3-2-4-9(11)12/h2-6H,1H3 |

InChI Key |

MQYBYAWCKOXCGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C2=C(C=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.

Biology: Thiazole derivatives have been studied for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar biological activities.

Medicine: Thiazole derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. This compound may be explored for its therapeutic potential in these areas.

Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the thiazole ring may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the specific molecular pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substitutions at the benzene ring, thiazole moiety, and functional groups. Key comparisons include:

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound contrasts with analogs like BA-3155 , which has a trifluoromethyl group. This impacts steric and electronic profiles .

- Thiazole Substituents : The 2-methyl group on the thiazole in the target compound reduces steric hindrance compared to phenyl-substituted thiazoles (e.g., 9b ) .

- Functional Groups : The aldehyde in the target compound offers distinct reactivity compared to nitriles (18F-MTEB ) or amides (9b ), enabling diverse downstream chemistry .

Physicochemical and Pharmacological Properties

- Lipophilicity : The methyl-thiazole group in the target compound likely increases lipophilicity compared to polar analogs like BA-3155 (carboxylic acid) .

- Reactivity : The aldehyde group is more reactive than stable amides (9b ) or acids (BA-3155 ), making it suitable for Schiff base formation or as a synthetic precursor .

- Biological Activity : While 5-[2-(4/5-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide () shows antifungal activity, the target compound’s aldehyde may limit direct bioactivity but enhance utility as an intermediate .

Biological Activity

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated benzaldehyde moiety and a thiazole ring. This combination is known to enhance biological activity through various mechanisms, making it a candidate for therapeutic applications. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.25 g/mol. The presence of the fluorine atom and the thiazole ring contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. The thiazole structure allows for interaction with bacterial enzymes, potentially inhibiting their function. For instance, studies have shown that thiazole derivatives can effectively disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways associated with cell growth and apoptosis. A notable study demonstrated that similar thiazole-containing compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), suggesting that this compound could have similar effects.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induction of apoptosis |

| Thiazole Derivative A | MDA-MB-231 | 10.5 | Inhibition of microtubule assembly |

| Thiazole Derivative B | HepG2 | 15.0 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

- Covalent Bond Formation : The aldehyde group may form covalent bonds with nucleophilic sites in proteins, altering their function and affecting cellular processes.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can influence oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of thiazole derivatives:

-

Neuroprotective Effects : A study on modified thiazole compounds indicated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.

- Results : Compounds showed IC50 values significantly lower than standard treatments, indicating enhanced efficacy.

- Antioxidant Activity : Research has also focused on the antioxidant properties of thiazole derivatives, showing that they can scavenge free radicals and reduce oxidative damage in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.